Dodeca-3,6-dienal
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Overview
Description
Dodeca-3,6-dienal is an organic compound with the molecular formula C12H20O. It is a type of aldehyde characterized by the presence of two double bonds in its carbon chain. This compound is known for its role in various biological and chemical processes, particularly in the field of pheromone research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodeca-3,6-dienal can be synthesized through several methods. One common approach involves the use of cross-coupling reactions, such as the palladium-catalyzed coupling of alkenyl halides with alkenylboranes. This method allows for the formation of the conjugated diene structure present in this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of readily available starting materials and efficient catalytic processes. For example, the use of palladium and iron catalysts in cross-coupling reactions has been reported to provide a practical and scalable method for producing this compound .
Chemical Reactions Analysis
Types of Reactions
Dodeca-3,6-dienal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into corresponding alcohols.
Substitution: It can participate in substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) can be employed for nucleophilic addition to the aldehyde group.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dodeca-3,6-dienal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Medicine: Research is ongoing into its potential therapeutic applications, including its effects on cellular processes and signaling pathways.
Industry: This compound is used in the flavor and fragrance industry due to its distinctive odor profile.
Mechanism of Action
The mechanism of action of Dodeca-3,6-dienal involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a pheromone by binding to receptor proteins in insects, triggering behavioral responses such as mating. The exact molecular targets and pathways can vary depending on the species and context of its use .
Comparison with Similar Compounds
Dodeca-3,6-dienal can be compared with other similar compounds, such as:
2,6-Dodecadienal: Another diene aldehyde with a slightly different double bond configuration.
5Z,7E-Dodecadienal: A compound used as a sex pheromone in certain moth species.
4-Hydroxy-2,6-Dodecadienal: A bioactive aldehyde derived from lipid oxidation.
These compounds share similar structural features but differ in their specific chemical properties and biological activities, highlighting the unique characteristics of this compound.
Properties
CAS No. |
13553-09-8 |
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Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
dodeca-3,6-dienal |
InChI |
InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h6-7,9-10,12H,2-5,8,11H2,1H3 |
InChI Key |
KPYAJCQYTVRFPU-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC=CCC=O |
Canonical SMILES |
CCCCCC=CCC=CCC=O |
Synonyms |
3,6-Dodecadienal, (3Z,6Z)- |
Origin of Product |
United States |
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